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molecular formula C10H9ClO B8280197 4(2-Chloroallyl)benzaldehyde

4(2-Chloroallyl)benzaldehyde

Cat. No. B8280197
M. Wt: 180.63 g/mol
InChI Key: XZIPTQBYXUQPAI-UHFFFAOYSA-N
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Patent
US04668702

Procedure details

Dry Mg (0.58 g) under dry N2 in a flask is covered with THF (5 ml) and a crystal of I2 added. 5 ml of a solution of 4-bromobenzaldehyde ethylene acetal (5.0 g) in THF (25 ml) is added and kept until it becomes warm, when it is cooled to 15°, and the remainder of the acetal added over 15 min. then stirred for an additional 1 hour. A mixture of ground lithium chloride (0.35 g) and copper (I) chloride (0.70 g) dissolved in THF is prepared, treated with 1,2-dichloropropene (CH2Cl.CCl=CH2) (4.5 g) and cooled to -20°. The above Grignard solution (under moisture excluding conditions) is then added to this solution during 5 min, and allowed to warm to 20° with stirring for 16 hours. Saturated aqueous ammonium chloride is added and the organic layer evaporated under reduced pressure to a small residue, which is dissolved in THF (100 ml), cooled to -10°, treated with 3N HCl (50 ml), then stirred at 20° for 1 hour. The product is partitioned between ether and water, and the ether layer washed with NaHCO3, H2O NaCl, dried (MgSO4) and the residue chromatographed on florisil. The fraction eluted by 15% ether in petrol is collected and purified by preparative HPLC. Yield 0.55 g (13%) nD20 1.5571.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Six
Name
copper (I) chloride
Quantity
0.7 g
Type
catalyst
Reaction Step Six
Quantity
4.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
II.C1[O:14][CH:6]([C:7]2[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=2)OC1.[Cl-].[Li+].Cl[CH:18]=[C:19]([Cl:21])[CH3:20].[Cl-].[NH4+]>C1COCC1.[Cu]Cl>[Cl:21][C:19](=[CH2:18])[CH2:20][C:10]1[CH:9]=[CH:8][C:7]([CH:6]=[O:14])=[CH:12][CH:11]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Mg
Quantity
0.58 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C1COC(C2=CC=C(C=C2)Br)O1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.35 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
copper (I) chloride
Quantity
0.7 g
Type
catalyst
Smiles
[Cu]Cl
Step Seven
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC=C(C)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
then stirred for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
becomes warm
TEMPERATURE
Type
TEMPERATURE
Details
when it is cooled to 15°
CUSTOM
Type
CUSTOM
Details
is prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20°
ADDITION
Type
ADDITION
Details
The above Grignard solution (under moisture excluding conditions) is then added to this solution during 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°
STIRRING
Type
STIRRING
Details
with stirring for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated under reduced pressure to a small residue, which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in THF (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10°
ADDITION
Type
ADDITION
Details
treated with 3N HCl (50 ml)
STIRRING
Type
STIRRING
Details
stirred at 20° for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product is partitioned between ether and water
WASH
Type
WASH
Details
the ether layer washed with NaHCO3, H2O NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on florisil
WASH
Type
WASH
Details
The fraction eluted by 15% ether in petrol
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC(CC1=CC=C(C=O)C=C1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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